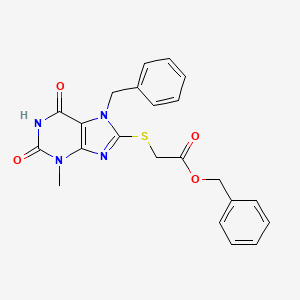

Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

説明

BenchChem offers high-quality Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-25-19-18(20(28)24-21(25)29)26(12-15-8-4-2-5-9-15)22(23-19)31-14-17(27)30-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,24,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBYDLSOQQBQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a purine core with multiple functional groups that contribute to its biological activity. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₆H₁₈N₄O₃S

- CAS Number : 333420-16-9

- IUPAC Name : Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfany}acetate

Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate primarily acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and immune function. Inhibition of DPP-IV has therapeutic implications for managing type 2 diabetes and other metabolic disorders.

Table 1: Inhibition Profile of Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 0.5 | |

| Other DPP family members | >10 |

Biological Activity

Research indicates that this compound exhibits various biological activities beyond enzyme inhibition:

- Antioxidant Activity : Studies have shown that it possesses significant antioxidant properties, which can mitigate oxidative stress in cellular systems.

- Antimicrobial Effects : Preliminary investigations suggest that the compound may demonstrate antimicrobial activity against certain bacterial strains.

- Cytotoxicity in Cancer Cells : In vitro studies have indicated that Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can induce cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: DPP-IV Inhibition and Diabetes Management

In a study published in Journal of Medicinal Chemistry, researchers demonstrated that compounds similar to Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate effectively inhibited DPP-IV activity in diabetic animal models. The results indicated a reduction in blood glucose levels and improvements in insulin sensitivity.

Case Study 2: Antioxidant Properties

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). The findings revealed that it significantly scavenged free radicals, reinforcing its potential as a therapeutic agent against oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。